![molecular formula C23H26ClN3O2 B2578350 1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 912896-32-3](/img/structure/B2578350.png)
1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole ring, which is a type of heterocyclic aromatic organic compound . This ring is substituted with a butyl group, a pyrrolidin-2-one group, and a 4-chlorophenoxyethyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of a suitable benzimidazole derivative with a 4-chlorophenoxyethyl compound . The butyl group and the pyrrolidin-2-one group could be introduced in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data, it’s not possible to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Without specific data, it’s not possible to provide a detailed analysis of these properties .Applications De Recherche Scientifique
Chemical Structure and Properties
- Crystal Structure Analysis : A study by Liu et al. (2012) discusses the crystal structure of a related compound, highlighting dihedral angles and intramolecular hydrogen bonding, which are significant for understanding the chemical properties and reactivity of similar compounds (Liu et al., 2012).
Photophysical Studies
- Photophysical Behavior in Mixed Solvents : Seth et al. (2009) investigated the photophysics of a hemicyanine dye in various solvents, providing insights into the behavior of similar compounds in different chemical environments, which is essential for applications in dye chemistry and molecular sensing (Seth et al., 2009).
Synthesis of Polyfunctional Compounds
- One-pot Synthesis of Polyfunctional Pyridines : A study by Latif et al. (2003) presents methods for the synthesis of novel polyfunctional pyridines, which could be relevant for the synthesis of derivatives of 1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one for various chemical applications (Latif et al., 2003).
Catalytic Activity
- Catalysis in Carbon-Carbon Bond Forming Reactions : Akkoç et al. (2016) reported on the synthesis and characterization of novel benzimidazolium salts and their use as catalysts in Suzuki-Miyaura cross-coupling reactions, which is crucial for the development of new catalysts in organic synthesis (Akkoç et al., 2016).
Optical Properties of Derivatives
- Optical Properties of Novel Derivatives : Research by Ge et al. (2014) focused on the synthesis and characterization of novel derivatives with specific fluorescence properties, which is useful for applications in optical materials and sensors (Ge et al., 2014).
Electropolymerization
- Electropolymerization Studies : Lengkeek et al. (2010) explored the electropolymerization of pyrrole derivatives, providing insights into the polymerization behavior of similar compounds which can be applied in material science (Lengkeek et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-butyl-4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c1-2-3-12-26-16-17(15-22(26)28)23-25-20-6-4-5-7-21(20)27(23)13-14-29-19-10-8-18(24)9-11-19/h4-11,17H,2-3,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGLHFMJJJVUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

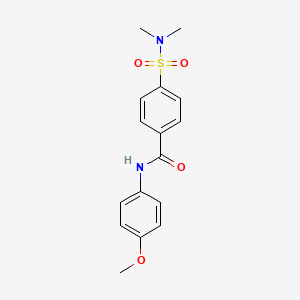
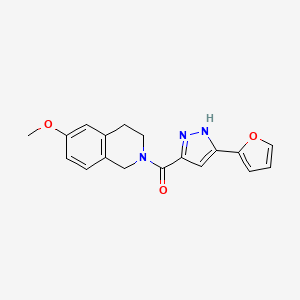

![[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl] acetate](/img/structure/B2578272.png)
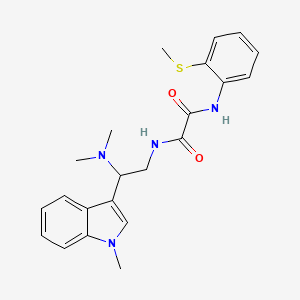

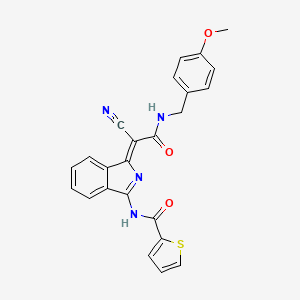
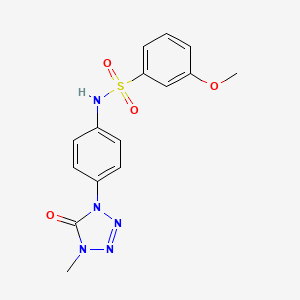
![6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2578281.png)
![2-(Phenylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2578282.png)

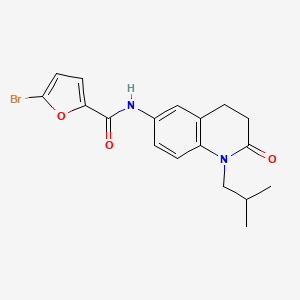
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2578288.png)
